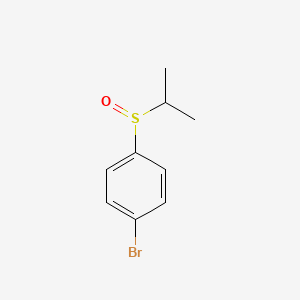

1-Bromo-4-(isopropylsulfinyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-propan-2-ylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Bromo-4-(isopropylsulfinyl)benzene

CAS Number: 363136-59-8 Molecular Formula: C₉H₁₁BrOS

This technical guide provides a comprehensive overview of (R)-1-Bromo-4-(isopropylsulfinyl)benzene, a chiral organosulfur compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its synthesis, properties, and applications, with a focus on providing practical insights and methodologies.

Introduction: The Significance of Chiral Sulfoxides in Modern Chemistry

Chiral sulfoxides are a class of organic compounds that have garnered considerable attention in asymmetric synthesis and medicinal chemistry.[1][2] The sulfur atom in a sulfoxide is a stereogenic center, meaning it can exist in two non-superimposable mirror-image forms known as enantiomers. This chirality is of paramount importance in the development of pharmaceuticals, as different enantiomers of a drug molecule often exhibit distinct pharmacological activities.

(R)-1-Bromo-4-(isopropylsulfinyl)benzene is a valuable building block that combines the functionalities of a chiral sulfinyl group and a brominated aromatic ring. The chiral sulfinyl moiety can act as a powerful chiral auxiliary, directing the stereochemical outcome of a wide range of chemical transformations.[1][3] The bromophenyl group provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecular architectures.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of (R)-1-Bromo-4-(isopropylsulfinyl)benzene is essential for its effective use in research and synthesis.

| Property | Value |

| CAS Number | 363136-59-8[5] |

| Molecular Formula | C₉H₁₁BrOS[5] |

| Molecular Weight | 247.15 g/mol [6] |

| Appearance | Typically a solid |

| Storage | Sealed in a dry environment at room temperature[6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring, a multiplet for the methine proton of the isopropyl group, and a doublet for the diastereotopic methyl protons of the isopropyl group.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, with the carbon attached to the bromine atom appearing at a downfield shift. The carbons of the isopropyl group will also be visible.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity.

Synthesis of Enantiopure (R)-1-Bromo-4-(isopropylsulfinyl)benzene

The preparation of enantiomerically pure sulfoxides is a critical challenge in organic synthesis. The two primary strategies for obtaining (R)-1-Bromo-4-(isopropylsulfinyl)benzene are the Andersen synthesis and the asymmetric oxidation of a prochiral sulfide.

The Andersen Synthesis: A Classical Approach

The Andersen synthesis is a widely used method for preparing chiral sulfoxides with high enantiomeric purity.[1] It involves the nucleophilic substitution of a diastereomerically pure sulfinate ester with a Grignard reagent. The reaction proceeds with complete inversion of configuration at the sulfur atom.

Diagram 1: The Andersen Synthesis Pathway

Caption: A generalized schematic of the Andersen synthesis for chiral sulfoxides.

Experimental Protocol: Conceptual Outline for the Synthesis of (R)-1-Bromo-4-(isopropylsulfinyl)benzene via the Andersen Method

-

Preparation of Diastereomerically Pure Menthyl 4-Bromobenzenesulfinate:

-

React 4-bromobenzenesulfinyl chloride with a chiral alcohol, such as (-)-menthol, in the presence of a base (e.g., pyridine) to form a mixture of diastereomeric sulfinate esters.

-

Separate the desired diastereomer by fractional crystallization, taking advantage of the different solubilities of the diastereomers.

-

-

Nucleophilic Substitution with Isopropyl Grignard Reagent:

-

Treat the purified menthyl (S)-4-bromobenzenesulfinate with isopropylmagnesium bromide in an ethereal solvent (e.g., diethyl ether or THF).

-

The isopropyl nucleophile will displace the menthol auxiliary with inversion of configuration at the sulfur center, yielding (R)-1-Bromo-4-(isopropylsulfinyl)benzene.

-

The reaction should be performed under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the Grignard reagent.

-

Asymmetric Oxidation of Prochiral Sulfides: A Catalytic Approach

A more modern and atom-economical approach to chiral sulfoxides is the catalytic asymmetric oxidation of the corresponding prochiral sulfide, 1-bromo-4-(isopropylthio)benzene.[2] This method often employs a chiral metal catalyst or an organocatalyst to selectively deliver an oxygen atom to one of the lone pairs of the sulfur atom.

Diagram 2: Asymmetric Oxidation Workflow

Caption: A general workflow for the catalytic asymmetric oxidation of a sulfide.

Experimental Protocol: Asymmetric Oxidation of 1-Bromo-4-(isopropylthio)benzene

This protocol is a conceptualized procedure based on established methods for asymmetric sulfide oxidation.

-

Materials:

-

1-Bromo-4-(isopropylthio)benzene (substrate)[7]

-

Titanium(IV) isopropoxide (catalyst precursor)

-

(+)-Diethyl L-tartrate (chiral ligand)

-

tert-Butyl hydroperoxide (oxidant)

-

Dichloromethane (solvent)

-

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve titanium(IV) isopropoxide and (+)-diethyl L-tartrate in anhydrous dichloromethane. Stir the mixture at room temperature for 30 minutes to form the chiral titanium complex.

-

Cool the reaction mixture to -20 °C.

-

Add 1-bromo-4-(isopropylthio)benzene to the cooled solution.

-

Slowly add a solution of tert-butyl hydroperoxide in dichloromethane to the reaction mixture via a syringe pump over several hours to control the exotherm and minimize over-oxidation to the sulfone.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by the addition of water.

-

Warm the mixture to room temperature and filter through a pad of celite to remove titanium salts.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford enantiomerically enriched (R)-1-Bromo-4-(isopropylsulfinyl)benzene.

-

Determine the enantiomeric excess of the product using chiral HPLC.

-

Applications in Drug Development and Asymmetric Synthesis

(R)-1-Bromo-4-(isopropylsulfinyl)benzene is a versatile intermediate with significant potential in drug discovery and development. Its utility stems from the dual reactivity of the chiral sulfinyl group and the bromophenyl moiety.

Chiral Auxiliary in Asymmetric Synthesis

The chiral sulfinyl group can effectively control the stereochemistry of reactions at adjacent or nearby functional groups.[1] This makes (R)-1-Bromo-4-(isopropylsulfinyl)benzene a valuable chiral auxiliary for the synthesis of enantiomerically pure pharmaceutical intermediates. For example, the sulfoxide can direct the diastereoselective addition of nucleophiles to a carbonyl group or the stereoselective formation of carbon-carbon bonds.[3]

Intermediate for the Synthesis of Active Pharmaceutical Ingredients (APIs)

The bromophenyl group serves as a key functional handle for the introduction of molecular diversity through a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[4] This allows for the construction of complex molecular scaffolds found in many APIs. The isopropylsulfinyl group can either be retained in the final molecule, where it may contribute to the biological activity, or it can be removed after it has served its purpose as a chiral directing group.

Diagram 3: Synthetic Utility of (R)-1-Bromo-4-(isopropylsulfinyl)benzene

Caption: The dual role of the title compound in asymmetric synthesis.

Safety and Handling

As with all chemical reagents, (R)-1-Bromo-4-(isopropylsulfinyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(R)-1-Bromo-4-(isopropylsulfinyl)benzene is a valuable and versatile chiral building block for organic synthesis, particularly in the context of drug discovery and development. Its unique combination of a stereogenic sulfinyl group and a functionalizable bromophenyl ring provides chemists with a powerful tool for the construction of complex, enantiomerically pure molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for harnessing its full potential in the laboratory.

References

-

Application of chiral sulfoxides in asymmetric synthesis. (2018). MedCrave online. Available at: [Link]

-

Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. (2019). ResearchGate. Available at: [Link]

-

CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. (2008). University of Illinois Chemistry. Available at: [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). PubMed Central. Available at: [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). ACS Publications. Available at: [Link]

-

1-Bromo-4-isopropylbenzene. PubChem. Available at: [Link]

-

Supporting Information. ACS Publications. Available at: [Link]

-

(R)-1-Bromo-4-(isopropylsulfinyl)benzene. Chemsrc. Available at: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Repositório Institucional da Universidade de Coimbra. Available at: [Link]

-

Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (2023). Available at: [Link]

-

1H-NMR. Available at: [Link]

-

(R)-1-Bromo-4-(methylsulfinyl)benzene, 98%. J&K Scientific. Available at: [Link]

-

3.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]

-

SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Organic Syntheses. Available at: [Link]

-

Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. (2021). PubMed Central. Available at: [Link]

-

1-Bromo-4-(phenylsulfonyl)benzene. PubChem. Available at: [Link]

-

1-Bromo-4-(sulfinylamino)benzene. PubChem. Available at: [Link]

-

The Role of 1-Bromo-2-isopropylbenzene in Custom Synthesis Projects. (2023). Available at: [Link]

-

1-Bromo-4-(1-propylsulfanylethenyl)benzene. PubChem. Available at: [Link]

-

Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. (2023). ResearchGate. Available at: [Link]

-

3-(4-Bromophenylsulfinyl)-2,5,6-trimethyl-1-benzofuran. (2013). PubMed Central. Available at: [Link]

-

Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. (2023). National Institutes of Health. Available at: [Link]

Sources

- 1. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 2. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 1-Bromo-4-(isopropylsulfinyl)benzene, CasNo.363136-59-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 6. 363136-59-8|(R)-1-Bromo-4-(isopropylsulfinyl)benzene|BLD Pharm [bldpharm.com]

- 7. 1-Bromo-4-(isopropylthio)benzene | 70398-89-9 | VCA39889 [biosynth.com]

Spectroscopic Characterization of 1-Bromo-4-(isopropylsulfinyl)benzene: A Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for 1-Bromo-4-(isopropylsulfinyl)benzene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The guide emphasizes not just the data, but the underlying scientific principles and experimental considerations that are crucial for accurate structural elucidation and quality control.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a para-substituted benzene ring with a bromine atom and an isopropylsulfinyl group. This structure presents an interesting case for spectroscopic analysis, with the chiral sulfoxide group and the substituted aromatic ring influencing the chemical environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the isopropyl group protons. The chemical shifts are influenced by the electron-withdrawing nature of the bromine and sulfinyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (Ha) | 7.60 - 7.70 | Doublet | ~8.5 | 2H |

| Aromatic (Hb) | 7.45 - 7.55 | Doublet | ~8.5 | 2H |

| Isopropyl (Hc) | 3.00 - 3.20 | Septet | ~6.8 | 1H |

| Isopropyl (Hd) | 1.20 - 1.30 | Doublet | ~6.8 | 6H |

Predicted ¹H NMR Spectrum Interpretation:

-

Aromatic Protons (Ha and Hb): The para-substituted benzene ring will give rise to two doublets, a characteristic AA'BB' system. The protons ortho to the electron-withdrawing sulfinyl group (Ha) are expected to be deshielded and appear at a lower field compared to the protons ortho to the bromine atom (Hb).

-

Isopropyl Protons (Hc and Hd): The methine proton (Hc) of the isopropyl group is adjacent to the chiral sulfur atom, which will influence its chemical shift. It will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (Hd) are diastereotopic due to the chirality at the sulfur atom, but they may appear as a single doublet in achiral solvents. They will be coupled to the methine proton, resulting in a doublet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Br | 120 - 125 |

| C-S | 145 - 150 |

| Aromatic CH | 125 - 135 |

| Isopropyl CH | 50 - 55 |

| Isopropyl CH₃ | 15 - 20 |

Predicted ¹³C NMR Spectrum Interpretation:

-

Aromatic Carbons: The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the sulfur (C-S) will have distinct chemical shifts due to the different electronegativity and electronic effects of these substituents. The remaining aromatic carbons will appear in the typical aromatic region.

-

Isopropyl Carbons: The methine carbon (CH) will be downfield compared to the methyl carbons (CH₃) due to its proximity to the electronegative sulfur atom.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is essential for accurate structural analysis.

Step-by-Step NMR Acquisition Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.[3]

-

Data Acquisition: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[4]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., TMS at 0 ppm).

Diagram 1: NMR Experimental Workflow

Caption: A simplified workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. [5][6][7]It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

For this compound (C₉H₁₁BrOS), the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectral Peaks

| m/z | Ion | Notes |

| 246/248 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine (¹⁹Br/⁸¹Br). |

| 231/233 | [M - CH₃]⁺ | Loss of a methyl group. |

| 203/205 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

| 187/189 | [M - C₃H₇O]⁺ | Loss of the isopropylsulfinyl radical. |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Predicted Mass Spectrum Interpretation:

-

Molecular Ion Peak: The molecular ion peak will appear as a doublet at m/z 246 and 248 with approximately equal intensity, which is characteristic of a compound containing one bromine atom.

-

Fragmentation Pattern: The fragmentation of sulfoxides can be complex. [8][9]Common fragmentation pathways include cleavage of the C-S and S-O bonds. The loss of the isopropyl group (C₃H₇) and the subsequent fragmentation of the bromophenylsulfinyl moiety are expected to be prominent fragmentation pathways. The formation of the stable bromophenyl cation is also a likely event.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is outlined below.

Step-by-Step MS Acquisition Protocol:

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. [10][11]3. Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Diagram 3: Mass Spectrometry Logical Flow

Caption: The fundamental stages of a mass spectrometry experiment.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS techniques, provides a robust framework for its structural confirmation and purity assessment. The predicted spectral data, grounded in fundamental principles and comparisons with analogous structures, offer a reliable reference for researchers. The detailed experimental protocols further ensure the acquisition of high-quality, reproducible data, which is paramount in scientific research and industrial applications.

References

-

Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. [Link]

-

BYJU'S. IR (infrared) spectroscopy. [Link]

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

Shimadzu. (2020, October 6). Principles of infrared spectroscopy (1) Molecular vibrations and infrared absorption. [Link]

-

TIGP. Fundamental of Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

Unknown. INFRARED SPECTROSCOPY (IR). [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

ASTM International. (2021, April 19). E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]

-

ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. [Link]

-

Slideshare. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. [https://www.slideshare.net/ASUTOSH MOHAPATRA/nmr-spectroscopy-principles-techniques-and-applicationsypptx]([Link] MOHAPATRA/nmr-spectroscopy-principles-techniques-and-applicationsypptx)

-

Chemistry LibreTexts. (2024, December 3). 11.06: Introduction to Mass Spectrometry. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

SciSpace. Basics of mass spectrometry. [Link]

-

Wiley. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]

-

ResearchGate. Mass Spectra of Sulfoxides and Sulfones. [Link]

-

Unknown. 1H NMR Protocol for Beginners DRX-400. [Link]

-

ResearchGate. Fragmentation of asymmetric and symmetric sulfoxide moieties. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Unknown. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

LCGC International. Electron Ionization for GC–MS. [Link]

-

Infinita Lab. Infrared Spectroscopy Testing | ASTM E1252 & E168. [Link]

-

Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

-

Unknown. Stepbystep procedure for NMR data acquisition. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 4. How To [chem.rochester.edu]

- 5. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 6. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Comprehensive Technical Guide to 1-Bromo-4-(isopropylsulfinyl)benzene for Advanced Research Applications

Introduction: In the landscape of modern drug discovery and fine chemical synthesis, the demand for versatile, chiral building blocks is paramount. 1-Bromo-4-(isopropylsulfinyl)benzene emerges as a compound of significant interest, offering a unique combination of reactive sites and stereochemical complexity. This guide provides an in-depth analysis of its physical and chemical properties, synthetic utility, and practical applications, tailored for researchers, chemists, and drug development professionals. By integrating a chiral sulfoxide with a synthetically valuable aryl bromide, this molecule serves as a powerful intermediate for constructing complex molecular architectures. This document moves beyond a simple recitation of data to explain the underlying chemical principles that make this compound a strategic choice in advanced synthesis.

Compound Identification and Core Structural Features

At its core, this compound is a disubstituted aromatic compound. Its identity is precisely defined by several key identifiers and structural characteristics that dictate its chemical behavior.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | (R)-1-Bromo-4-(isopropylsulfinyl)benzene | N/A |

| CAS Number | 363136-59-8 | [1][2][3] |

| Molecular Formula | C₉H₁₁BrOS | [1][3] |

| Molecular Weight | 247.15 g/mol | [3] |

| SMILES Code | O=C(C)C | [3] |

The structure features two primary functional groups attached in a para orientation on a benzene ring:

-

Aryl Bromide: The bromine atom serves as an excellent leaving group and a handle for a wide array of metal-catalyzed cross-coupling reactions. This functionality is fundamental to its role as a building block for extending molecular complexity.

-

Chiral Isopropylsulfinyl Group: The sulfoxide moiety is the most defining feature. The sulfur atom is a stereocenter, making the molecule chiral (often supplied as the R-enantiomer). This group not only imparts chirality but also influences the electronic properties of the aromatic ring and can act as a directing group in certain reactions.

Caption: Core functional domains of this compound.

Physicochemical Properties and Handling

While comprehensive experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and supplier information. These properties are crucial for designing experimental conditions, ensuring stability, and safe handling.

Table 2: Physical and Chemical Properties

| Property | Value / Observation | Rationale / Notes |

| Appearance | White to off-white solid (Predicted) | Based on similar aryl sulfoxides. |

| Melting Point | Not available. | Expected to be a solid at room temperature. |

| Boiling Point | Not available. | Likely high-boiling with decomposition risk under atmospheric distillation. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | The hydrophobic benzene ring and isopropyl group dominate its solubility profile. |

| Storage | Sealed in a dry, cool, well-ventilated place.[4] | Recommended storage is at room temperature, sealed from moisture and air to prevent potential oxidation or degradation.[3] |

| Stability | Stable under recommended storage conditions. Sensitive to strong oxidizing agents. | The sulfoxide can be oxidized to a sulfone. |

Chemical Reactivity and Synthetic Profile

The synthetic value of this compound stems from the orthogonal reactivity of its two main functional groups. This allows for selective, stepwise modifications, a highly desirable trait in multi-step synthesis.

Reactivity at the Aryl Bromide: A Gateway to C-C and C-N Bond Formation

The carbon-bromine bond is the primary site for building out the molecular scaffold. It readily participates in palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in pharmaceutical development.

-

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, creating biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing basic centers common in many APIs.

-

Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to introduce unsaturation.

The choice of catalyst, ligand, and base is critical and must be optimized for this specific substrate to achieve high yields and prevent side reactions involving the sulfoxide group.

Caption: Cross-coupling pathways enabled by the aryl bromide moiety.

Reactivity of the Isopropylsulfinyl Group

The sulfoxide group is not merely a passive chiral element; it is a functional handle that can be strategically manipulated.

-

Oxidation: The sulfoxide can be cleanly oxidized to the corresponding achiral sulfone, 1-bromo-4-(isopropylsulfonyl)benzene.[5] This transformation alters the electronic properties and geometry of the group, which can be useful for tuning the characteristics of the final molecule. Reagents like m-CPBA or hydrogen peroxide are typically effective.

-

Reduction: Conversely, the sulfoxide can be reduced back to the sulfide. This is less common but can be achieved with reagents like trifluoroacetic anhydride/iodide or certain phosphine reagents.

Proposed Synthetic Pathway

While this compound is commercially available, understanding its synthesis provides insight into its purity and potential byproducts. A logical and industrially scalable approach involves a two-step sequence starting from a readily available precursor.

Experimental Protocol: Proposed Synthesis

-

Step 1: Synthesis of 1-Bromo-4-(isopropylthio)benzene (Sulfide Intermediate)

-

Rationale: This step establishes the C-S bond. A nucleophilic aromatic substitution on an activated aryl halide or a metal-catalyzed coupling is a standard approach.

-

Procedure:

-

To a solution of 1,4-dibromobenzene (1.0 eq) in a suitable solvent like DMF or THF, add propane-2-thiol (1.1 eq) and a strong base such as sodium hydride or potassium carbonate (1.5 eq).

-

Optionally, a copper or palladium catalyst can be added to facilitate the reaction at lower temperatures.

-

Stir the reaction at 60-80 °C until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure sulfide.

-

-

-

Step 2: Asymmetric Oxidation to this compound

-

Rationale: This is the key chirality-inducing step. A stereoselective oxidation is required to produce a single enantiomer. Modified Sharpless or Kagan oxidation conditions are well-established for this purpose.

-

Procedure:

-

Dissolve the sulfide intermediate (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) and cool to -20 °C.

-

Prepare the chiral catalyst system. A common choice is a combination of a titanium(IV) isopropoxide, a chiral diol ligand like (+)-diethyl L-tartrate (DET), and water in a specific stoichiometric ratio.

-

Add the pre-formed catalyst to the sulfide solution.

-

Slowly add an oxidant, such as cumene hydroperoxide (1.2 eq), dropwise while maintaining the low temperature.

-

Monitor the reaction by TLC. The sulfoxide product will have a lower Rf than the starting sulfide.

-

After the reaction is complete, quench with a saturated aqueous solution of sodium sulfite.

-

Extract the product with DCM, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or recrystallization to obtain the enantiomerically enriched sulfoxide.

-

-

Spectroscopic Characterization (Predicted)

No public spectra are available in the search results, but a robust prediction based on fundamental principles of spectroscopy can be made. These predictions are invaluable for quality control and reaction monitoring.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Signal | Rationale |

| ¹H NMR | Isopropyl -CH₃ | Doublet, ~1.2 ppm | Two equivalent methyl groups split by the adjacent methine proton. |

| Isopropyl -CH | Septet, ~3.0-3.5 ppm | Methine proton split by the six equivalent methyl protons. | |

| Aromatic Protons | Two doublets, ~7.6-7.8 ppm | AA'BB' system characteristic of a 1,4-disubstituted benzene ring. | |

| ¹³C NMR | Isopropyl -CH₃ | ~23 ppm | Aliphatic methyl carbons. |

| Isopropyl -CH | ~55 ppm | Aliphatic methine carbon attached to sulfur. | |

| Aromatic C-Br | ~120 ppm | Carbon directly attached to bromine. | |

| Aromatic C-H | ~125-135 ppm | Aromatic carbons attached to hydrogen. | |

| Aromatic C-S | ~145-150 ppm | Carbon directly attached to the sulfinyl group. | |

| IR Spec. | S=O Stretch | 1040-1060 cm⁻¹ | Strong, characteristic absorption for sulfoxides. |

| C-Br Stretch | 500-600 cm⁻¹ | Absorption in the fingerprint region. |

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in the synthesis of high-value molecules, particularly Active Pharmaceutical Ingredients (APIs).[1][6]

-

Scaffold Elaboration: In drug discovery, a common strategy is to start with a fragment or building block and elaborate its structure. This compound is an ideal starting point. The aryl bromide can be coupled to a core heterocyclic structure, and the sulfoxide can be retained as a chiral element or later modified. Its analog, 1-bromo-4-(methylsulfinyl)benzene, is explicitly noted for its role in constructing complex drug molecules.[6]

-

Agrochemicals and Materials Science: Similar to its analogs, this compound is a potential intermediate for novel pesticides and herbicides, where the combination of a halogenated aromatic and a sulfur-containing moiety can contribute to biological activity.[6]

Safety, Handling, and Disposal

Proper handling is essential due to the compound's potential hazards. The following guidelines are based on available safety data for the (R)-enantiomer.

Table 4: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[3] |

Handling Protocol:

-

Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][7]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Swallowed: Rinse mouth and call a POISON CENTER or doctor.

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a strategically designed chiral building block. Its value lies not just in the presence of its functional groups, but in their synergistic and orthogonal reactivity. The aryl bromide provides a reliable anchor point for sophisticated molecular construction via cross-coupling, while the isopropylsulfinyl group introduces essential chirality and offers a site for further chemical transformation. For scientists engaged in the synthesis of complex, high-value molecules, a thorough understanding of this compound's properties and reactivity profile is a key enabler of innovation.

References

- This compound CAS NO.

- (R)-1-Bromo-4-(isopropylsulfinyl)benzene | CAS#:363136-59-8 | Chemsrc. (URL: )

- 363136-59-8|(R)-1-Bromo-4-(isopropylsulfinyl)benzene - BLDpharm. (URL: )

- 70399-02-9|1-Bromo-4-(isopropylsulfonyl)benzene|BLD Pharm. (URL: )

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- CAS 586-61-8: 1-Bromo-4-isopropylbenzene | CymitQuimica. (URL: )

- SAFETY D

- SAFETY D

- SAFETY D

- Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (URL: )

Sources

- 1. This compound, CasNo.363136-59-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. (R)-1-Bromo-4-(isopropylsulfinyl)benzene | CAS#:363136-59-8 | Chemsrc [chemsrc.com]

- 3. 363136-59-8|(R)-1-Bromo-4-(isopropylsulfinyl)benzene|BLD Pharm [bldpharm.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 70399-02-9|1-Bromo-4-(isopropylsulfonyl)benzene|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Selective Oxidation of 1-Bromo-4-(isopropylthio)benzene

An In-depth Technical Guide on the Synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene from its Thioether Precursor

This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. We will delve into the core principles of selective thioether oxidation, present a detailed and validated experimental protocol, and explain the causality behind each procedural step. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.

Introduction: The Significance of the Sulfoxide Moiety

Sulfoxides are a class of organosulfur compounds that feature prominently in medicinal chemistry and organic synthesis.[1] Their unique stereoelectronic properties, including their chirality at the sulfur atom and their ability to act as hydrogen bond acceptors, make them critical functional groups in numerous pharmaceuticals. The selective oxidation of a thioether to a sulfoxide is a fundamental transformation, yet one that requires careful control to prevent over-oxidation to the corresponding sulfone.[1][2]

This guide focuses on the preparation of this compound from its thioether precursor, 1-Bromo-4-(isopropylthio)benzene. The presence of both a bromo-substituent and a sulfoxide group makes the target molecule a versatile building block for further synthetic manipulations, such as cross-coupling reactions.

Reaction Principle: The Controlled Oxidation of Sulfur

The conversion of a thioether to a sulfoxide is achieved through the use of an oxidizing agent. The primary challenge lies in delivering a single oxygen equivalent to the electron-rich sulfur atom without proceeding to the sulfone state.

Sources

An In-depth Technical Guide to the Stability and Storage of Aryl Sulfoxide Compounds

For researchers, scientists, and drug development professionals, the integrity of chemical compounds is paramount. Aryl sulfoxides, a class of organosulfur compounds characterized by a sulfinyl group bonded to two carbon atoms, are pivotal in pharmaceuticals and organic synthesis. Their unique chemical properties, including the chirality of the sulfur center, make them valuable synthons and active pharmaceutical ingredients (APIs). However, the sulfoxide functional group also imparts a degree of instability that necessitates a thorough understanding of their degradation pathways and optimal storage conditions to ensure their efficacy and safety. This guide provides a comprehensive overview of the factors influencing the stability of aryl sulfoxide compounds and offers evidence-based protocols for their appropriate storage and handling.

The Chemical Nature of Aryl Sulfoxides: A Foundation for Understanding Stability

Aryl sulfoxides possess a pyramidal sulfur center, which, when bonded to two different aryl or alkyl groups, becomes a stereocenter. This chirality is a crucial feature, as the biological activity of enantiomers can differ significantly. The sulfur-oxygen bond in a sulfoxide is a polar covalent bond, with the oxygen atom being a center of high electron density. This polarity influences the solubility and reactivity of the molecule. The stability of the chiral center at the sulfur atom is noteworthy; while pyramidal inversion is possible, it typically requires high temperatures (above 200 °C), rendering most chiral sulfoxides optically stable at room temperature.[1][2] However, this stability can be compromised under certain conditions, leading to racemization.

Key Degradation Pathways of Aryl Sulfoxide Compounds

The stability of an aryl sulfoxide is not absolute and can be compromised by several factors, leading to chemical degradation. Understanding these pathways is the first step toward mitigating them. The primary degradation routes include oxidation, thermal decomposition, photodegradation, and acid- or base-catalyzed rearrangements.

Oxidation to Sulfones

The most common degradation pathway for sulfoxides is oxidation to the corresponding sulfone, where the sulfur atom is further oxidized.[3][4] This transformation can be mediated by a variety of oxidizing agents, including atmospheric oxygen, peroxides, and metal catalysts.[4][5][6] The oxidation to a sulfone is often an undesirable side reaction during synthesis and storage, as it leads to the formation of an impurity with different physical and pharmacological properties.

The susceptibility to oxidation is influenced by the electronic nature of the aryl substituents. Electron-donating groups on the aryl ring can increase the electron density at the sulfur atom, making it more susceptible to oxidation. Conversely, electron-withdrawing groups can decrease the rate of oxidation. The choice of solvent can also play a role, with some solvents promoting the oxidation process.[7]

Thermal Degradation

Aryl sulfoxides can undergo thermal decomposition, although the temperatures required are generally high.[8] The primary thermal degradation pathway for alkyl sulfoxides is a syn-elimination reaction, which is less common for diaryl sulfoxides due to the lack of a suitable proton on an adjacent carbon.[3] For some aryl sulfoxides, elevated temperatures can lead to racemization of the chiral sulfur center, even in the absence of a catalyst.[1] The thermal stability of a particular aryl sulfoxide is highly dependent on its specific chemical structure.[8] For instance, S-methylcysteine sulfoxide is a relatively thermolabile compound.[9][10]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of aryl sulfoxides.[11] This photodegradation can proceed through various mechanisms, including photo-oxidation and photoracemization. The latter is a significant concern for chiral sulfoxides, where photoirradiation can lead to the loss of enantiomeric purity.[2][12] The mechanism often involves the formation of a sulfoxide radical cation intermediate, which is achiral or rapidly inverting.[2] The presence of photosensitizers can accelerate the rate of photodegradation.[2]

Pummerer Rearrangement

In the presence of acids or acid anhydrides, aryl sulfoxides with at least one α-hydrogen can undergo a Pummerer rearrangement.[13][14][15] This reaction involves the conversion of the sulfoxide to an α-acyloxythioether.[14][15] The reaction is initiated by the acylation of the sulfoxide oxygen, followed by the elimination of a proton to form a thionium ion intermediate, which is then attacked by a nucleophile.[13][15] While a powerful tool in organic synthesis, this rearrangement represents a significant degradation pathway under acidic storage conditions or in the presence of acidic excipients in a formulation.[14][16]

Racemization

For chiral aryl sulfoxides, maintaining enantiomeric purity is often critical. Racemization, the process of converting an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can occur under thermal or photolytic conditions.[1][2] Catalytic amounts of certain metals, such as oxovanadium, can also facilitate the racemization of chiral sulfoxides under mild thermal conditions.[1][17][18] The mechanism is thought to proceed through a radical cation intermediate.[17][18]

Factors Influencing the Stability of Aryl Sulfoxide Compounds

A proactive approach to preserving the integrity of aryl sulfoxides involves controlling the external factors that can trigger degradation. These include temperature, light, atmospheric conditions, pH, and the presence of incompatible substances.

| Factor | Influence on Stability | Primary Degradation Pathways |

| Temperature | Increased temperature accelerates the rates of most degradation reactions. | Thermal decomposition, Oxidation, Racemization |

| Light | Exposure to UV or visible light can provide the energy for photochemical reactions. | Photodegradation, Photoracemization, Photo-oxidation |

| Atmosphere | The presence of oxygen can lead to oxidation. Moisture can facilitate hydrolysis or act as a catalyst. | Oxidation, Hydrolysis |

| pH | Acidic or basic conditions can catalyze specific degradation reactions. | Pummerer rearrangement (acidic), Hydrolysis |

| Incompatible Substances | Presence of oxidizing agents, reducing agents, strong acids/bases, or certain metal ions. | Oxidation, Reduction, Acid/Base catalyzed degradation, Metal-catalyzed racemization |

Recommended Storage and Handling Protocols

Based on the understanding of the degradation pathways and influencing factors, the following protocols are recommended for the storage and handling of aryl sulfoxide compounds to ensure their long-term stability.

General Storage Conditions

-

Temperature: For long-term storage, it is advisable to store aryl sulfoxide compounds at controlled room temperature or in a refrigerator (2-8 °C), especially for thermally sensitive compounds. Freezing may be an option, but care must be taken to avoid crystallization, which could lead to concentration gradients upon thawing.[19]

-

Light: Aryl sulfoxides should be protected from light by storing them in amber vials or in a dark place.[11] This is particularly critical for photosensitive compounds and chiral sulfoxides to prevent photodegradation and photoracemization.

-

Atmosphere: To minimize oxidation, containers should be tightly sealed.[20] For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[19][20] The hygroscopic nature of some sulfoxides, like dimethyl sulfoxide (DMSO), necessitates protection from moisture.[20][21][22]

Solvent and Formulation Considerations

When preparing solutions of aryl sulfoxides, the choice of solvent is critical. The stability of a compound in solution can be significantly different from its stability in the solid state.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for many organic compounds, including other sulfoxides.[23][24] However, the stability of a compound in DMSO should be verified, as some compounds may degrade over time.[19][25] For water-sensitive compounds, anhydrous solvents should be used.[26]

-

Excipient Compatibility: In pharmaceutical formulations, the compatibility of the aryl sulfoxide API with various excipients must be thoroughly evaluated.[23][27] Acidic or basic excipients could promote degradation. Forced degradation studies are essential to identify potential incompatibilities.[28][29][30]

Experimental Workflow: Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development and are crucial for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[28][29][30][31]

Protocol for a Forced Degradation Study of an Aryl Sulfoxide

-

Preparation of Stock Solution: Prepare a stock solution of the aryl sulfoxide in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).

-

Stress Conditions: Subject aliquots of the stock solution to a range of stress conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature for a specified time.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature or slightly elevated temperature.

-

Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guidelines.

-

-

Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) with a UV or mass spectrometric detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products. The goal is to achieve a target degradation of 5-20%.[29][31]

Visualization of Key Degradation Pathways

Conclusion

The stability and proper storage of aryl sulfoxide compounds are critical for their effective use in research and drug development. A thorough understanding of their inherent chemical properties and susceptibility to various degradation pathways, including oxidation, thermal decomposition, photodegradation, and acid-catalyzed rearrangement, is essential for maintaining their integrity. By implementing appropriate storage and handling protocols, such as controlling temperature, protecting from light, and using inert atmospheres when necessary, the shelf-life of these valuable compounds can be significantly extended. Furthermore, conducting comprehensive forced degradation studies is an indispensable tool for elucidating degradation pathways, identifying potential impurities, and developing robust, stability-indicating analytical methods.

References

-

Nishio, T., Shigemitsu, H., et al. (2024). Racemization of Chiral Sulfoxide Using an Immobilized Oxovanadium Catalyst. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Grokipedia. (n.d.). Pummerer rearrangement. Available at: [Link]

-

Nishio, T., Shigemitsu, H., et al. (2024). Racemization of chiral sulfoxide using an immobilized oxovanadium catalyst. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

National Institutes of Health. (n.d.). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. PMC. Available at: [Link]

-

ACS Publications. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry. Available at: [Link]

-

Chem-Station. (2014). Pummerer Rearrangement. Available at: [Link]

-

Oxford Academic. (2024). Racemization of chiral sulfoxide using an immobilized oxovanadium catalyst. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Wikipedia. (n.d.). Pummerer rearrangement. Available at: [Link]

-

Oxford Academic. (n.d.). Intramolecular Stereospecific Pummerer Reactions of Aryl (Substitutedmethyl) Sulfoxides Bearing Electron-withdrawing Groups with Acetic Anhydride. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Wikipedia. (n.d.). Sulfoxide. Available at: [Link]

-

ACS Publications. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters. Available at: [Link]

-

Illinois Experts. (2019). Sulfoxide ligand metal catalyzed oxidation of olefins. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation. Available at: [Link]

-

American Chemical Society. (2024). Silver-Catalyzed Thio-Claisen Rearrangement of Aryl Sulfoxides with AIBN. Available at: [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Available at: [Link]

-

ACS Publications. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Available at: [Link]

-

ACS Publications. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Available at: [Link]

-

Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

-

MDPI. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Available at: [Link]

-

Thieme. (n.d.). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Available at: [Link]

-

Semantic Scholar. (2025). Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. Available at: [Link]

-

ACS Publications. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]

-

ACS Publications. (n.d.). Thermal Degradation of S-Methylcysteine and Its Sulfoxide—Important Flavor Precursors of Brassica and Allium Vegetables. Available at: [Link]

-

PharmaCompass. (n.d.). View Pharmaceutical Formulation Excipients for Dimethyl Sulfoxide. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Available at: [Link]

-

Pharmaceutical Technology. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Available at: [Link]

-

ACS Publications. (2022). Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. Inorganic Chemistry. Available at: [Link]

-

gChem Global. (2025). Procipient in Parenteral Formulations. Available at: [Link]

-

Quora. (2018). What is the best way of storing a DMSO in a research lab?. Available at: [Link]

-

Royal Society of Chemistry. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry. Available at: [Link]

-

Dimethyl Sulfoxide (DMSO) Information Center. (n.d.). Dimethyl Sulfoxide DMSO Use in Pharmaceutical Excipient. Available at: [Link]

-

ACS Publications. (n.d.). Thermal Degradation of S-Methylcysteine and Its Sulfoxide—Important Flavor Precursors of Brassica and Allium Vegetables. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

PubMed. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Available at: [Link]

-

Organic Chemistry Portal. (2005). Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides. Available at: [Link]

-

ResearchGate. (2025). Synthesis of Aryl Sulfones. Available at: [Link]

-

Pharmaceutical Technology. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur.. Available at: [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

-

International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Racemization of Chiral Sulfoxide Using an Immobilized Oxovanadium Catalyst | Semantic Scholar [semanticscholar.org]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. quora.com [quora.com]

- 21. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pharmtech.com [pharmtech.com]

- 24. China Dimethyl Sulfoxide DMSO Use in Pharmaceutical Excipient Manufacturers Suppliers Factory [cheezhengchem.com]

- 25. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pharmtech.com [pharmtech.com]

- 27. View Pharmaceutical Formulation Excipients for Dimethyl Sulfoxide [pharmacompass.com]

- 28. rjptonline.org [rjptonline.org]

- 29. sgs.com [sgs.com]

- 30. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 31. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

A Technical Guide to Chiral Sulfoxides in Asymmetric Synthesis

Preamble: The Stereochemical Significance of the Sulfinyl Group

In the landscape of modern organic chemistry, the pursuit of stereochemical control is paramount. Among the arsenal of tools available to the synthetic chemist, chiral sulfoxides have emerged as remarkably versatile and powerful reagents.[1] The conformational stability of the pyramidal sulfur atom in a sulfoxide, with its lone pair of electrons and two different substituents, establishes a stereogenic center that is resistant to racemization under typical reaction conditions.[2] This inherent chirality, coupled with the sulfinyl group's ability to influence the stereochemical outcome of reactions at proximal or even remote centers, has cemented its importance in asymmetric synthesis.[1] This guide provides an in-depth exploration of the synthesis and application of chiral sulfoxides, offering insights for researchers, scientists, and professionals in drug development.[3]

Strategic Approaches to Enantiomerically Pure Sulfoxides

The generation of enantiomerically pure sulfoxides is the foundational step for their use in asymmetric synthesis. The primary methodologies can be broadly classified into two categories: the stereoselective synthesis from prochiral sulfides and the nucleophilic substitution on chiral sulfinyl precursors.[4]

Asymmetric Oxidation of Prochiral Sulfides

The direct oxidation of a prochiral sulfide represents the most straightforward conceptual approach to a chiral sulfoxide.[5] Achieving high enantioselectivity, however, necessitates a chiral environment to differentiate between the two lone pairs of the sulfur atom. This has been successfully realized through metal-catalyzed and biocatalytic methods.[6]

Transition metal complexes, when coordinated with chiral ligands, can create a chiral environment that directs the oxidation of one enantiotopic face of the sulfide over the other.[6] The pioneering work in this area utilized a modified Sharpless epoxidation reagent, [Ti(OiPr)4/(+)-DET/tBuOOH], to achieve the asymmetric oxidation of sulfides.[5] Further refinements, such as the use of cumene hydroperoxide as the oxidant and (R)-(+)-binaphthol as the chiral ligand, significantly improved the enantiomeric excess (ee) for various aryl methyl sulfides.[5][7]

A notable industrial application of this methodology is in the synthesis of esomeprazole, the (S)-enantiomer of omeprazole.[8][9] The process often employs a titanium complex with a chiral ligand to catalyze the asymmetric oxidation of the sulfide precursor.[8][9]

Table 1: Comparison of Metal-Catalyzed Asymmetric Sulfoxidation Systems

| Catalyst System | Chiral Ligand | Oxidant | Typical Substrates | Achieved ee (%) | Reference |

| Ti(O-i-Pr)4 | (+)-Diethyl Tartrate (DET) | t-BuOOH | Aryl alkyl sulfides | Moderate | [5] |

| Ti(O-i-Pr)4 | (R)-BINOL | Cumene Hydroperoxide | Aryl methyl sulfides | Up to 96% | [5] |

| Ti(O-i-Pr)4 | (R)-6,6′-Diphenyl-BINOL | aq. TBHP | Aryl methyl sulfides | Up to 90% | [7] |

| Fe(salan) | Salan derivative | H2O2 | Alkyl aryl sulfides | 92-99% | [10] |

Enzymes offer an environmentally benign and highly selective alternative for the synthesis of chiral sulfoxides.[11] Monooxygenases, such as cyclohexanone monooxygenase (CHMO) and Baeyer-Villiger monooxygenases (BVMOs), have been effectively employed for the asymmetric oxidation of prochiral thioethers, often with excellent enantioselectivity.[6][10] These biocatalytic systems operate under mild conditions and utilize molecular oxygen or hydrogen peroxide as green oxidants.[12]

The enzymatic synthesis of esomeprazole has been successfully demonstrated at the pilot scale using a prazole sulfide monooxygenase, achieving high conversion and enantiomeric excess.[13][14] A key challenge in these systems, the regeneration of the costly NADPH cofactor, has been addressed by using a coupled enzyme system, such as formate dehydrogenase.[13]

Nucleophilic Substitution on Chiral Sulfinyl Precursors: The Andersen Synthesis

The Andersen synthesis, first reported in 1962, remains a cornerstone for the preparation of enantiomerically pure sulfoxides.[1][2][15] This method relies on the nucleophilic substitution of a diastereomerically pure sulfinate ester with an organometallic reagent, typically a Grignard reagent.[1][5] The reaction proceeds with complete inversion of configuration at the sulfur atom.[5]

The most widely used sulfinylating agent is (Ss)-menthyl p-toluenesulfinate, which is prepared by the esterification of p-toluenesulfinyl chloride with (-)-menthol.[1] The resulting diastereomeric mixture can be separated by crystallization to yield the pure (Ss)-diastereomer.[2]

Experimental Protocol: The Andersen Synthesis of (R)-Methyl p-Tolyl Sulfoxide

Materials:

-

(1R,2S,5R)-(-)-Menthyl (S)-p-toluenesulfinate (1.0 eq)

-

Methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate in anhydrous THF at -78 °C.

-

Slowly add the methylmagnesium bromide solution to the stirred solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (R)-methyl p-tolyl sulfoxide as a white solid.

Applications of Chiral Sulfoxides in Asymmetric Synthesis

The utility of chiral sulfoxides in asymmetric synthesis is extensive, primarily functioning as chiral auxiliaries to direct the stereochemical outcome of a wide range of chemical transformations.[1]

Chiral Sulfoxides as Chiral Auxiliaries

The sulfinyl group can effectively control the stereochemistry of reactions such as aldol additions, Michael additions, and Diels-Alder reactions.[1][16] The steric and electronic properties of the sulfoxide group, with its distinct lone pair, oxygen atom, and organic substituents, create a highly differentiated environment that biases the approach of incoming reagents.[1]

The reduction of β-keto sulfoxides is a well-established method for the synthesis of chiral β-hydroxy sulfoxides, which are valuable synthetic intermediates. The stereochemical outcome of the reduction is highly dependent on the nature of the reducing agent and the reaction conditions.

Optically active vinyl sulfoxides have been successfully employed as dienophiles in Diels-Alder reactions, where the chiral sulfinyl group directs the facial selectivity of the cycloaddition.[1] Similarly, enantiomerically enriched sulfinyl dienes have also been utilized, albeit less frequently.[1]

Chiral Sulfoxide-Based Ligands in Asymmetric Catalysis

In recent years, chiral sulfoxides have gained prominence as ligands in transition-metal-catalyzed asymmetric reactions.[17][18] The sulfinyl group can coordinate to a metal center through either the sulfur or oxygen atom, and the proximity of the chiral sulfur atom to the metal center allows for efficient transfer of stereochemical information.[17] Chiral sulfoxide-olefin hybrid ligands have shown excellent catalytic activities and enantioselectivities in rhodium-catalyzed asymmetric 1,4-addition reactions.[19]

Logical and Mechanistic Frameworks

The efficacy of chiral sulfoxides in asymmetric synthesis is rooted in their ability to form well-ordered transition states that favor the formation of one diastereomer over the other.

Mechanism of the Andersen Synthesis

The reaction of a Grignard reagent with a menthyl sulfinate ester proceeds through a nucleophilic attack of the carbanion on the electrophilic sulfur atom. This results in the displacement of the mentholate leaving group with inversion of configuration at the sulfur center, a process analogous to an SN2 reaction.

Caption: Mechanism of the Andersen Synthesis.

Stereocontrol in Sulfoxide-Directed Reactions

The stereodirecting ability of the sulfinyl group often arises from chelation control, where the sulfinyl oxygen and another heteroatom in the substrate coordinate to a Lewis acid, creating a rigid cyclic transition state. This conformation then dictates the trajectory of the incoming nucleophile or electrophile.

Caption: Chelation-controlled stereodirection.

Future Perspectives

The field of chiral sulfoxides continues to evolve, with ongoing research focused on the development of more efficient and sustainable synthetic methods. The design of novel chiral sulfoxide-based ligands for a broader range of asymmetric catalytic transformations is a particularly active area of investigation.[20] Furthermore, the application of biocatalysis is expected to expand, offering greener and more selective routes to valuable chiral sulfoxides.[11] As our understanding of the subtle stereoelectronic effects of the sulfinyl group deepens, so too will its application in the elegant and precise construction of complex chiral molecules.

References

-

Asymmetric Synthesis of Chiral Sulfoxides. (n.d.). Wiley-VCH. Retrieved from [Link]

-

Enantioselective Sulfoxidation. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Młochowski, J., & Brząszcz, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4365-4417. Retrieved from [Link]

-

Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. Retrieved from [Link]

-

Wang, Y., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology, 9, 718841. Retrieved from [Link]

-

Trost, B. M., & Rao, M. (2015). Development of Chiral Sulfoxide Ligands for Asymmetric Catalysis. Angewandte Chemie International Edition, 54(17), 5026-5043. Retrieved from [Link]

-

Salom-Roig, X., & Bauder, C. (2020). Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. ChemistryOpen, 9(5), 556-567. Retrieved from [Link]

-

Biz, A., et al. (2024). Asymmetric Sulfoxidations Catalyzed by Bacterial Flavin-Containing Monooxygenases. International Journal of Molecular Sciences, 25(15), 8031. Retrieved from [Link]

-

Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. (2024). E3S Web of Conferences, 517, 03011. Retrieved from [Link]

-

Kumar, A., et al. (2019). Catalytic asymmetric oxidation of sulfides to sulfoxides using (R)-6,6′-Diphenyl-BINOL as a chiral ligand. Journal of Chemical Sciences, 131(1), 1-8. Retrieved from [Link]

-

Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017). Chemical Society Reviews, 46(24), 7747-7763. Retrieved from [Link]

-

Kagan, H. B., et al. (1986). SYNTHESIS OF CHIRAL SULFOXIDES BY ASYMMETRIC OXIDATION. Phosphorus and Sulfur and the Related Elements, 27(1-2), 191-196. Retrieved from [Link]

-

Imamoto, T., & Koto, H. (1986). ASYMMETRIC OXIDATION OF SULFIDES TO SULFOXIDES WITH TRIVALENT IODINE REAGENTS. Chemistry Letters, 15(6), 967-968. Retrieved from [Link]

-

Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. (2024). E3S Web of Conferences, 517, 03011. Retrieved from [Link]

-

Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. (2020). ChemistryOpen, 9(5), 556-567. Retrieved from [Link]

-

Młochowski, J., & Brząszcz, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4365-4417. Retrieved from [Link]

-

Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101. Retrieved from [Link]

-

Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017). Chemical Society Reviews, 46(24), 7747-7763. Retrieved from [Link]

-

Asymmetric oxidation of sulfides. (2013). Journal of Sulfur Chemistry, 34(3), 227-268. Retrieved from [Link]

-

Xu, J., et al. (2020). Enzymatic Preparation of the Chiral (S)-Sulfoxide Drug Esomeprazole at Pilot-Scale Levels. Organic Process Research & Development, 24(5), 804-811. Retrieved from [Link]

-

Chiral Sulfoxide Ligands in Asymmetric Catalysis. (2019). Topics in Current Chemistry, 377(2), 8. Retrieved from [Link]

-

Design of Chiral Sulfoxide–Olefins as a New Class of Sulfur-Based Olefin Ligands for Asymmetric Catalysis. (2011). Organic Letters, 13(13), 3348-3351. Retrieved from [Link]

-

ChemInform Abstract: Development of Chiral Sulfoxide Ligands for Asymmetric Catalysis. (2015). ChemInform, 46(34). Retrieved from [Link]

-

Andersen Chiral Sulfoxide Synthesis. (2009). odos organic chemistry. Retrieved from [Link]

-

Enzymatic Preparation of Chiral ( S )-Sulfoxide Drug Esomeprazole at Pilot Scale Levels. (2020). Organic Process Research & Development, 24(5), 804-811. Retrieved from [Link]

-

Chiral Sulfoxide Ligands in Asymmetric Catalysis. (2019). Topics in Current Chemistry, 377(2), 8. Retrieved from [Link]

-

Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. (2020). ChemistryOpen, 9(5), 556-567. Retrieved from [Link]

-

Biocatalytic Preparation of Chiral Sulfoxides through Asymmetric Reductive Resolution by Methionine Sulfoxide ReductaseA. (2019). ChemCatChem, 11(24), 6049-6053. Retrieved from [Link]

-

Biocatalytic oxidation and synthesis of Esomeprazole. (2018). Scientific Update. Retrieved from [Link]

-

Chiral sulfoxides: applications and synthesis. (2022). Nature Communications, 13(1), 1-10. Retrieved from [Link]

-

Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). Molecules, 28(8), 3535. Retrieved from [Link]

Sources

- 1. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]

- 7. scispace.com [scispace.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. scientificupdate.com [scientificupdate.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]

- 12. Asymmetric Sulfoxidations Catalyzed by Bacterial Flavin-Containing Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. アンデルセン キラルスルホキシド合成 Andersen Chiral Sulfoxide Synthesis | Chem-Station (ケムステ) [chem-station.com]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. Development of chiral sulfoxide ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chiral Sulfoxide Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of Brominated Aromatic Compounds

Abstract

Brominated aromatic compounds are indispensable in modern chemistry, serving as key building blocks in pharmaceuticals, polymers, and flame retardants. However, their utility is matched by significant potential hazards, including toxicity, environmental persistence, and unique reactivity. This guide provides a comprehensive framework for the safe handling, storage, and disposal of these materials in a research and drug development setting. It moves beyond procedural checklists to explain the scientific rationale behind safety protocols, empowering researchers to build a culture of intrinsic safety. By integrating principles of risk assessment, engineering controls, and emergency preparedness, this document serves as a critical resource for scientists dedicated to both innovation and safety.

Hazard Identification and Risk Assessment: Understanding the Adversary

The foundation of laboratory safety is a thorough understanding of the materials in use. Brominated aromatic compounds are not a monolithic class; their hazards vary significantly with their structure. However, several overarching concerns warrant careful consideration.

Toxicological Profile: More Than Just Acute Effects

Many brominated aromatic compounds, particularly polybrominated diphenyl ethers (PBDEs) and Tetrabromobisphenol A (TBBPA), are recognized for their adverse health effects.[1][2] Exposure can occur through inhalation of dusts or vapors, skin contact, and ingestion.[1][3][4]

-

Systemic Toxicity: Animal studies have linked exposure to a range of health issues, including liver and kidney toxicity, thyroid disruption, and neurobehavioral changes.[1][5][6] PBDEs, for instance, are structurally similar to thyroid hormones and can disrupt their function.[5]

-